molecular formula C18H18N4O2 B2792802 1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-12-5

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2792802
CAS No.: 871323-12-5
M. Wt: 322.368
InChI Key: YVELXYUSTBYYNM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at the N1 position, a methyl group at C5, and a 3-methylphenyl carboxamide moiety at C2. The compound’s design aligns with triazole derivatives investigated for biological activities, including metabolic regulation () and kinase inhibition ().

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-7-6-8-14(11-12)19-18(23)17-13(2)22(21-20-17)15-9-4-5-10-16(15)24-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVELXYUSTBYYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves cyclocondensation reactions. One common method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and regioselectivity. The reaction conditions are mild, and the process is metal-free, acid-free, and base-free .

Chemical Reactions Analysis

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.

Scientific Research Applications

1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit viral replication by interfering with the viral life cycle at various stages, including viral entry, genome replication, and production of new viral particles. It can also stimulate the host’s immune system to produce antiviral cytokines and chemokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous triazole carboxamides, focusing on substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound ID / Name R1 (Triazole Substituent) R2 (Amide Substituent) Yield (%) Melting Point (°C) Key Biological Activity (if reported) Reference
Target: 1-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl 3-Methylphenyl N/A N/A N/A
3g: 1-(2-Methoxyphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 2-Methoxyphenyl Quinolin-2-yl 48 N/A Wnt/β-catenin pathway modulation
2b: 1-(3-Fluorophenyl)-5-methyl-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide 3-Fluorophenyl 4-Methylphenyl 61 180–183 Antiproliferative potential
E141-0502: 1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl 4-Methylphenyl N/A N/A Screening compound (unspecified)
8544-0598: 5-Methyl-N-(3-methylphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide 3-Phenylbenzoxazol-5-yl 3-Methylphenyl N/A N/A N/A
Compound I (ZIPSEY): 1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Hydroxy-3-phenylpropan-2-yl N/A N/A Antifungal/antibacterial activity

Key Observations

In contrast, the 3-methylphenyl group in the target compound may reduce polarity, influencing solubility and membrane permeability. Fluorine substitution (e.g., 3-fluorophenyl in 2b) is associated with improved metabolic stability and antiproliferative activity, as seen in .

Synthetic Yields :

  • Yields for triazole carboxamides range from 48% (compound 3g ) to 71% (compound 3d in ), with lower yields often linked to steric hindrance from bulky substituents (e.g., naphthyl in 3n , ) .

Spectroscopic Trends :

  • 1H-NMR shifts for the triazole methyl group (~δ 2.5–2.7 ppm) and methoxy groups (~δ 3.9–4.0 ppm) are consistent across analogs () .
  • HRMS data (e.g., [M+H]+ = 360.1460 for 3g ) confirm molecular integrity .

Biological Activity: Compounds with heteroaromatic amide groups (e.g., quinolin-2-yl in 3g) show enhanced activity in signaling pathways compared to alkyl/aryl-substituted analogs . Chlorophenyl-substituted triazoles (e.g., ZIPSEY in ) exhibit antimicrobial properties, highlighting the role of halogens in target interaction .

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